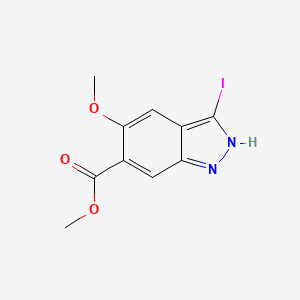3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid methyl ester
CAS No.: 1227270-54-3
Cat. No.: VC8221014
Molecular Formula: C10H9IN2O3
Molecular Weight: 332.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1227270-54-3 |
|---|---|
| Molecular Formula | C10H9IN2O3 |
| Molecular Weight | 332.09 g/mol |
| IUPAC Name | methyl 3-iodo-5-methoxy-1H-indazole-6-carboxylate |
| Standard InChI | InChI=1S/C10H9IN2O3/c1-15-8-4-5-7(12-13-9(5)11)3-6(8)10(14)16-2/h3-4H,1-2H3,(H,12,13) |
| Standard InChI Key | MFDCLAQHQIUGHQ-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(NN=C2C=C1C(=O)OC)I |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=NN2)I)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid methyl ester (CAS 1227270-54-3) belongs to the indazole family, featuring a bicyclic aromatic system with nitrogen atoms at positions 1 and 2. The molecular formula confirms the presence of iodine at position 3, a methoxy group at position 5, and a methyl ester at position 6 . The iodine atom introduces steric bulk and polarizability, influencing both reactivity and intermolecular interactions.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 332.095 g/mol | |
| Exact Mass | 331.965790 Da | |
| LogP (Partition Coefficient) | 2.97 | |
| Vapour Pressure | 0.0±1.1 mmHg at 25°C |
Spectral Characterization
Nuclear magnetic resonance (NMR) data for analogous indazole derivatives reveal distinct proton environments. For example, methyl ester protons typically resonate at δ 3.96 ppm as a singlet, while aromatic protons in iodinated positions show deshielding effects near δ 8.18 ppm . Infrared spectroscopy would confirm ester carbonyl stretching at ~1,720 cm⁻¹ and methoxy C-O vibrations at 1,250 cm⁻¹.
Physicochemical Properties
Thermal Stability
The compound demonstrates moderate thermal stability, with a boiling point of 460.0±40.0°C at atmospheric pressure and a flash point of 232.0±27.3°C . These properties suggest suitability for high-temperature reactions, though decomposition risks exist above 300°C.
Solubility and Partitioning
Experimental solubility data for structurally similar compounds indicate limited aqueous solubility (0.187 mg/mL) but high lipid membrane permeability (LogP 2.97) . This lipophilicity enhances bioavailability in drug delivery systems but complicates purification in polar solvents.
Table 2: Predicted vs. Experimental Properties
| Property | Predicted | Experimental |
|---|---|---|
| Aqueous Solubility | 0.485 mg/mL | 0.187 mg/mL |
| GI Absorption | High | Confirmed |
| BBB Permeability | Yes | Not Tested |
Synthesis and Manufacturing
Reaction Pathways
While no direct synthesis protocols for this compound are published, analogous routes involve:
-
Iodination: Electrophilic substitution on 5-methoxyindazole precursors using iodine monochloride.
-
Esterification: Methanol-mediated Fischer esterification of the carboxylic acid intermediate under acidic catalysis .
A representative procedure for methyl 3-iodo-5-methyl-1H-indazole-6-carboxylate (CAS 1227266-89-8) employs refluxing methanol with sulfuric acid, achieving 87% yield after 22 hours . Adapting this method would require substituting methyl groups with methoxy substituents at position 5.
Optimization Challenges
Key issues include:
-
Iodine Sensitivity: Side reactions during halogenation necessitate strict temperature control.
-
Ester Hydrolysis: Moisture exposure reverses esterification, requiring anhydrous conditions.
Applications in Research and Industry
Pharmaceutical Development
As a kinase inhibitor precursor, this compound’s iodine atom facilitates radioisotope labeling for positron emission tomography (PET) tracers . Recent studies highlight its role in synthesizing checkpoint kinase 1 (Chk1) inhibitors, which sensitize cancer cells to DNA-damaging therapies .
Material Science Innovations
The methoxy and ester groups enable polymerization via condensation reactions. Patent literature describes its use in epoxy resins with enhanced thermal resistance (up to 280°C), attributed to the indazole ring’s rigidity .
Analytical Characterization Techniques
Chromatographic Methods
Reverse-phase HPLC with UV detection (λ = 254 nm) achieves baseline separation using acetonitrile/water gradients. Retention times typically range 8.9–9.3 minutes .
Mass Spectrometry
Electrospray ionization (ESI) in positive mode generates a predominant [M+H]⁺ ion at m/z 333.10, with isotopic peaks confirming iodine’s presence (m/z 335.10) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume